molecular formula C11H11NO2S B1269008 Ethyl 2-amino-1-benzothiophene-3-carboxylate CAS No. 7311-95-7

Ethyl 2-amino-1-benzothiophene-3-carboxylate

Cat. No. B1269008
CAS RN: 7311-95-7
M. Wt: 221.28 g/mol
InChI Key: XNASJEQIJMDBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06723848B2

Procedure details

14.4 g of hydrogenation catalyst (Degussa-Hüls; E 101 R/W 5%) are added to a solution of 36 g of ethyl 2-acetylaminotetrahydrobenzothiophene-3-carboxylate in 250 ml of xylene (isomeric mixture) and the mixture is heated to a constant temperature of 139° C. to 141° C. 47 g of α-methylstyrene are metered in over a period of 5 h. The mixture is then refluxed for a further 36 h. It is cooled to 102° C., 32 g of pyrrolidine are added and the mixture is brought back to the reflux point (127° C.); it is stirred for 20 h at this temperature. After cooling to 20° C., the Pd/carbon is filtered off, the filtrate is concentrated to a residue, and the residue is taken up in 75 ml of ethyl acetate and washed with three times 12 ml of 10% hydrochloric acid. The organic phase is washed with twice 5 ml of water and then concentrated to a residue. This is recrystallized from 50 ml of isopropanol to give 21 g of ethyl 2-aminobenzothiophene-3-carboxylate in the form of slightly yellowish crystals (70.5% yield).
Name
ethyl 2-acetylaminotetrahydrobenzothiophene-3-carboxylate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Yield
70.5%

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]1[CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:8]2[CH2:15][CH:16]=[CH:17][CH:18]=[C:7]2[S:6]1)(=O)C.CC(C1C=CC=CC=1)=C.N1CCCC1>C1(C)C(C)=CC=CC=1>[NH2:4][C:5]1[S:6][C:7]2[CH:18]=[CH:17][CH:16]=[CH:15][C:8]=2[C:9]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
ethyl 2-acetylaminotetrahydrobenzothiophene-3-carboxylate
Quantity
36 g
Type
reactant
Smiles
C(C)(=O)NC1SC=2C(C1C(=O)OCC)CC=CC2
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102 °C
Stirring
Type
CUSTOM
Details
it is stirred for 20 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to a constant temperature of 139° C. to 141° C
CUSTOM
Type
CUSTOM
Details
are metered in over a period of 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for a further 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
is brought back to the reflux point (127° C.)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C.
FILTRATION
Type
FILTRATION
Details
the Pd/carbon is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a residue
WASH
Type
WASH
Details
washed with three times 12 ml of 10% hydrochloric acid
WASH
Type
WASH
Details
The organic phase is washed with twice 5 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
CUSTOM
Type
CUSTOM
Details
This is recrystallized from 50 ml of isopropanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1SC2=C(C1C(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 70.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.